N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-8-6-10(11(17-2)7-9(8)14)15-13(16)12-4-3-5-18-12/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAGGPJFSBECQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thiophene carboxamides exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiophene Carboxamides
Key Observations:
- Bulkier Substituents : Adamantyl groups () increase hydrophobicity, which may enhance membrane penetration in antitubercular applications.
- Chloro vs. Methoxy/Methyl : The target compound’s 4-Cl and 2-OCH₃/5-CH₃ substituents balance steric bulk and moderate electron-withdrawing effects, differing from the nitro derivatives’ stronger electron deficiency.
Physicochemical Properties
- Melting Points : Adamantyl derivatives () exhibit higher melting points (e.g., 164°C) due to rigid hydrophobic groups, while nitro-substituted compounds () form stable crystals with defined dihedral angles (8.5–15.4° between aromatic rings).
- Solubility : Methoxy and methyl groups (target compound) may improve solubility in organic solvents compared to nitro or CF₃-substituted analogs.
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound has the chemical formula C₁₃H₁₂ClN₁O₂S. The synthesis typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with thiophene-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under reflux conditions in solvents like dichloromethane or tetrahydrofuran.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it possesses significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest strong bactericidal effects, with some derivatives demonstrating MIC values as low as 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
The compound has also been noted for its anti-biofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have indicated that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine production and the activity of inflammatory mediators.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and human tissues. It is hypothesized that it may bind to enzymes or receptors involved in critical pathways, thereby modulating their activity and leading to therapeutic effects. For example, its action against bacterial DNA gyrase and dihydrofolate reductase has been confirmed, with IC₅₀ values indicating potent inhibition .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, N-(2-chloro-4-methoxy-5-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, this compound demonstrates unique properties due to the presence of the thiophene ring which enhances its biological activity.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide | Moderate | Low |
| N-(2-chloro-4-methoxy-5-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | Low | Moderate |
Case Studies
Several case studies highlight the potential applications of this compound in treating infections caused by resistant strains of bacteria. For instance, a study demonstrated its effectiveness in a murine model infected with Staphylococcus aureus, where treated subjects showed significantly lower bacterial loads compared to controls .
Additionally, research into its anti-inflammatory capabilities suggests potential use in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, warranting further clinical exploration.
Q & A
Advanced Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with GyrB or SDH. Key residues (e.g., Asp73 in GyrB) form hydrogen bonds with the carboxamide group.
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, OCH₃) with inhibitory activity. Lipophilic substituents at the 4-position improve membrane permeability .
How should researchers address contradictory bioactivity data across similar compounds?
Advanced Question
Contradictions often arise from assay variability or structural nuances:
- Assay Validation : Replicate experiments using standardized ATPase or fungal spore germination assays.
- Structural Comparison : Compare logP and pKa values to assess solubility differences. For example, replacing 4-chloro with 4-fluoro may alter target affinity due to electronegativity shifts .
What are the critical considerations for scaling up synthesis in academic labs?
Basic Question
- Safety : Handle chlorinated intermediates in fume hoods; monitor exotherms during acyl chloride formation.
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).
- Yield Tracking : Isolate intermediates (e.g., thiophene-2-carbonyl chloride) to minimize side products .
How can researchers validate the stability of this compound under experimental conditions?
Advanced Question
- Thermal Stability : Perform thermogravimetric analysis (TGA) up to 200°C.
- Solution Stability : Monitor degradation in DMSO or PBS (pH 7.4) via HPLC over 72 hours.
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
What structural analogs of this compound have shown promising activity?
Advanced Question
- Analog 1 : N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (EC₅₀ = 9.9 mg/L against B. cinerea) .
- Analog 2 : 5-Cyano-3-methyl-N-[(4-methylphenyl)methoxyimino] derivatives with enhanced GyrB inhibition (IC₅₀ = 3.2 µM) .
What analytical techniques are essential for confirming stereochemistry in derivatives?
Basic Question
- X-ray Crystallography : Resolve absolute configuration (e.g., enantiomers of cyclohexyl-substituted analogs) .
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (95:5) to separate enantiomers.
- Optical Rotation : Measure [α]D²⁵ to verify enantiomeric excess .
How can researchers mitigate solubility challenges in biological assays?
Advanced Question
- Prodrug Design : Introduce phosphate or acetate groups at the methoxy position.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
